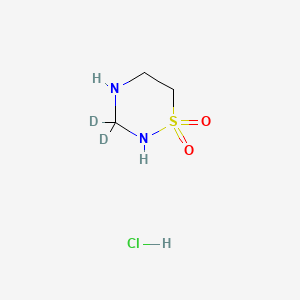
Taurultam-d2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurultam-d2 (hydrochloride) is a deuterium-labeled derivative of Taurultam. Deuterium labeling involves the incorporation of deuterium, a stable isotope of hydrogen, into the compound. This labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Taurultam-d2 (hydrochloride) can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
Taurultam-d2 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and materials
Mecanismo De Acción
The mechanism of action of Taurultam-d2 (hydrochloride) involves its interaction with biological molecules. Deuterium substitution can affect the pharmacokinetics and metabolic stability of the compound. The molecular targets and pathways involved include enzymes and receptors that interact with the deuterium-labeled compound, leading to altered metabolic and pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Taurolidine: An antimicrobial derivative of taurine used to prevent infections in catheters.
Methylol-taurultam: A derivative of Taurultam with potential antibacterial properties.
Uniqueness
Taurultam-d2 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to improved stability and altered metabolic pathways compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C3H9ClN2O2S |
|---|---|
Peso molecular |
174.65 g/mol |
Nombre IUPAC |
3,3-dideuterio-1,2,4-thiadiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2S.ClH/c6-8(7)2-1-4-3-5-8;/h4-5H,1-3H2;1H/i3D2; |
Clave InChI |
WIWSNQKVFVYADX-BCKZTNHCSA-N |
SMILES isomérico |
[2H]C1(NCCS(=O)(=O)N1)[2H].Cl |
SMILES canónico |
C1CS(=O)(=O)NCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


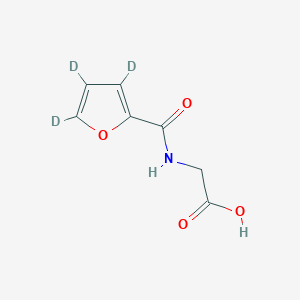

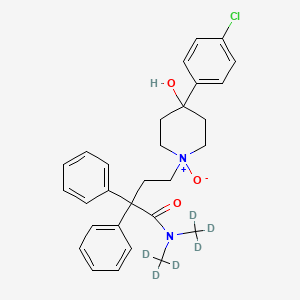
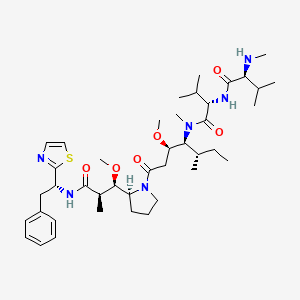
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
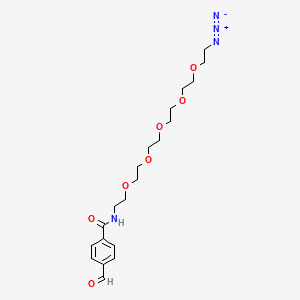
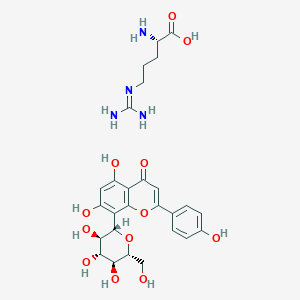
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
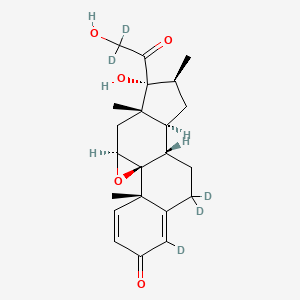
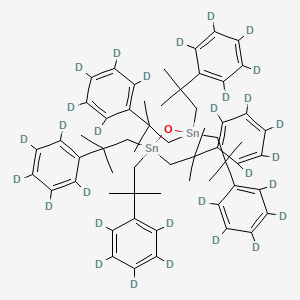
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)

![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
